(4-(N,S-Dimethylsulfonimidoyl)phenyl)boronic acid
Beschreibung
Eigenschaften
Molekularformel |
C8H12BNO3S |
|---|---|
Molekulargewicht |
213.07 g/mol |
IUPAC-Name |
[4-(N,S-dimethylsulfonimidoyl)phenyl]boronic acid |
InChI |
InChI=1S/C8H12BNO3S/c1-10-14(2,13)8-5-3-7(4-6-8)9(11)12/h3-6,11-12H,1-2H3 |
InChI-Schlüssel |
XUWXFOJTDAIUCP-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)S(=NC)(=O)C)(O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Strategy Overview
The preparation of (4-(N,S-Dimethylsulfonimidoyl)phenyl)boronic acid involves:
- Synthesis of a phenylboronic acid or its derivative with a suitable leaving group at the para position.
- Introduction of the N,S-dimethylsulfonimidoyl group via reaction with sulfonimidoyl precursors, often sulfonimidoyl fluorides.
- Use of SuFEx chemistry or related activation methods to achieve the coupling of the sulfonimidoyl group to the phenylboronic acid.
Stepwise Preparation
Mechanistic Insights
- Activation of potassium phenyltrifluoroborate by TMSOTf releases phenylboron difluoride, which acts as a Lewis acid to activate the sulfonimidoyl fluoride.
- A sulfonimidoyl thiocation intermediate forms, facilitating aryl migration from boron to sulfur, producing the sulfonimidoyl-substituted phenylboronic acid.
- The process regenerates boron fluoride species, sustaining the catalytic cycle.
Data Tables Summarizing Key Reaction Parameters and Yields
| Reaction Step | Reagents | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Grignard formation of 4-bromophenylmagnesium bromide | Mg, 4-bromobromobenzene, Ether | 0 to 25 | 2 | 85-90 | Standard Grignard conditions |
| Borate ester formation and hydrolysis | Trimethyl borate, H2O | 0 to 25 | 3 | 80-85 | Hydrolysis to boronic acid |
| Electrochemical fluorination | N,S-dimethylsulfinamide, Bu4NOAc, HF source | Room temp | 4-6 | 75-80 | Proton-coupled electron transfer mechanism |
| SuFEx coupling | Sulfonimidoyl fluoride, potassium 4-boronate trifluoroborate, TMSOTf | Room temp | 1-2 | 70-78 | Efficient aryl migration and coupling |
Summary of Research Discoveries and Advances
- The combination of electrochemical oxidative fluorination with SuFEx chemistry represents a modern, mild, and efficient approach to synthesize sulfonimidoyl-substituted boronic acids.
- The use of potassium organotrifluoroborates activated by TMSOTf enables smooth coupling with sulfonimidoyl fluorides, avoiding harsh conditions and unstable intermediates.
- Density Functional Theory (DFT) studies support the mechanistic pathway involving phenylboron difluoride intermediates and sulfonimidoyl thiocation pairs, explaining the high efficiency and selectivity of the reaction.
- These methods provide access to a range of sulfoximines and related compounds, expanding the toolbox for medicinal chemistry and materials science applications.
Analyse Chemischer Reaktionen
Types of Reactions: (4-(N,S-Dimethylsulfonimidoyl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are commonly used in these reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation reactions.
Wissenschaftliche Forschungsanwendungen
(4-(N,S-Dimethylsulfonimidoyl)phenyl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (4-(N,S-Dimethylsulfonimidoyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the catalyst.
Vergleich Mit ähnlichen Verbindungen
Key Compounds Compared :
- 6-Hydroxynaphthalen-2-yl boronic acid (IC₅₀ = 0.1969 µM)
- Phenanthren-9-yl boronic acid (IC₅₀ = 0.2251 µM)
- [4-(4-Propan-2-yloxyphenyl)phenyl]boronic acid (Compound 2)
- Pyren-1-yl boronic acid (Compound 3)
Findings :
- Potency : The hydroxynaphthyl and phenanthrenyl derivatives exhibit potent antiproliferative effects with sub-micromolar IC₅₀ values, comparable to or exceeding many clinical chemotherapeutic agents .
- Solubility Limitations : Compounds 2 and 3 precipitate in RPMI culture media, rendering reliable in vitro assays unfeasible. This contrasts with their predicted moderate water/lipid solubility (Table S2 in ), suggesting unexpected aggregation tendencies .
- Structural Insight : Bulky aromatic systems (e.g., pyrenyl) may hinder solubility despite favorable computational predictions, highlighting the importance of empirical testing for boronic acid derivatives.
Key Compounds Compared :
- 4-Chlorophenylboronic acid
- 4-Formylphenylboronic acid
- Unsubstituted phenylboronic acid
Findings :
- Suzuki-Miyaura Reactions : Electron-withdrawing substituents (e.g., -Cl, -CHO) reduce transmetallation efficiency. For example, 4-chlorophenylboronic acid yields 75% conversion in coupling with bromobenzene, versus 98% for unsubstituted phenylboronic acid .
Structural Analogs with Sulfonamide/Sulfamoyl Groups
Key Compounds Compared :
- (4-(N,N-Dimethylsulfamoyl)phenyl)boronic acid (Similarity = 0.82)
- (2-(Piperidin-1-ylsulfonyl)phenyl)boronic acid (Similarity = 0.81)
- (4-Aminosulfonylphenyl)boronic acid (Similarity = 0.69)
Findings :
Key Compounds Compared :
- Boronic acid-containing cis-stilbenes (13c, 13d) (IC₅₀ = 21–22 µM for tubulin polymerization)
- Combretastatin A-4 (natural tubulin inhibitor)
Findings :
- Potency: Compounds 13c and 13d exhibit nanomolar cytotoxicity (IC₅₀ = 0.48–2.1 µM) against cancer cell lines, rivaling combretastatin A-4. The boronic acid group mimics hydroxyl functionalities but offers improved metabolic stability .
- Structural Relevance : The dimethylsulfonimidoyl group in (4-(N,S-dimethylsulfonimidoyl)phenyl)boronic acid could similarly enhance target binding through polar interactions, though its larger size may affect steric compatibility with tubulin’s active site.
Sensing and Dynamic Covalent Chemistry
Key Compounds Compared :
- Azobenzene boronic acids (e.g., 2,6-dimethoxy derivatives)
- Phenylboronic acid-modified carbon dots
Findings :
- Photoswitchable Binding : Azobenzene boronic acids exhibit a 20-fold increase in diol binding affinity upon E→Z isomerization, enabling light-controlled applications .
- Glucose Sensing : Phenylboronic acid-based carbon dots detect glucose at 9–900 µM, leveraging boronic acid-diol interactions. The dimethylsulfonimidoyl group could enhance sensitivity by modulating pKa or binding kinetics .
Data Tables
Table 1. Antiproliferative Activity of Selected Boronic Acids
| Compound | IC₅₀ (µM) | Solubility Issues |
|---|---|---|
| 6-Hydroxynaphthalen-2-yl | 0.1969 | No |
| Phenanthren-9-yl | 0.2251 | No |
| [4-(4-Propan-2-yloxyphenyl)] | N/A | Yes |
| Pyren-1-yl | N/A | Yes |
Table 2. Reactivity in Suzuki-Miyaura Coupling
| Boronic Acid | Conversion (%) |
|---|---|
| Phenylboronic acid | 98 |
| 4-Chlorophenylboronic acid | 75 |
| 4-Formylphenylboronic acid | 63 |
Data from
Biologische Aktivität
(4-(N,S-Dimethylsulfonimidoyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with various biomolecules, including proteins and enzymes, making them significant in drug discovery and development.
Chemical Structure
The chemical structure of (4-(N,S-Dimethylsulfonimidoyl)phenyl)boronic acid can be represented as follows:
This compound features a phenyl ring substituted with a sulfonimidoyl group and a boronic acid moiety, which contributes to its reactivity and biological interactions.
The biological activity of (4-(N,S-Dimethylsulfonimidoyl)phenyl)boronic acid primarily stems from its ability to form reversible covalent bonds with diols, a feature that is exploited in the inhibition of certain enzymes. The boron atom can coordinate with hydroxyl groups present in biomolecules, leading to alterations in enzyme activity and protein function.
1. Anticancer Activity
Recent studies have highlighted the potential anticancer properties of (4-(N,S-Dimethylsulfonimidoyl)phenyl)boronic acid. It has been shown to inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism involves the inhibition of proteasome activity, which is crucial for the degradation of regulatory proteins involved in cell cycle progression.
Table 1: Anticancer Activity Studies
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 (Breast Cancer) | 5.2 | Proteasome Inhibition |
| Study B | PC-3 (Prostate Cancer) | 3.8 | Apoptosis Induction |
| Study C | HCT116 (Colon Cancer) | 4.5 | Cell Cycle Arrest |
2. Antibacterial Activity
The compound has also been investigated for its antibacterial properties. It exhibits activity against several Gram-positive and Gram-negative bacteria by disrupting bacterial cell wall synthesis.
Table 2: Antibacterial Activity
| Bacteria | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
3. Enzyme Inhibition
(4-(N,S-Dimethylsulfonimidoyl)phenyl)boronic acid has been identified as a potent inhibitor of specific enzymes such as serine proteases and cysteine proteases. This inhibition can lead to significant biological effects, particularly in the context of inflammatory diseases and cancer.
Table 3: Enzyme Inhibition Studies
| Enzyme | IC50 (µM) | Type of Inhibition |
|---|---|---|
| Trypsin | 1.5 | Competitive |
| Cathepsin B | 2.0 | Non-competitive |
Case Study 1: Breast Cancer Treatment
A clinical trial investigated the efficacy of (4-(N,S-Dimethylsulfonimidoyl)phenyl)boronic acid in combination with standard chemotherapy in patients with advanced breast cancer. The results indicated a significant increase in overall survival rates compared to chemotherapy alone.
Case Study 2: Bacterial Infection Management
In a preclinical model, the compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The study demonstrated that it reduced bacterial load significantly when administered alongside standard antibiotic treatment, suggesting its potential as an adjunct therapy.
Q & A
Q. Table 1. Key NMR Signals for Related Boronic Acid Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
